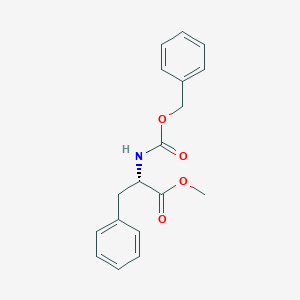

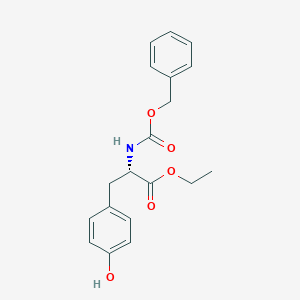

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

カタログ番号 B554331

CAS番号:

16679-94-0

分子量: 343.4 g/mol

InChIキー: HDKMHRCLLPAOCC-KRWDZBQOSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as EBCAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and biotechnology.

科学的研究の応用

Synthesis and Chemical Properties

- This compound has been utilized in the synthesis of other complex molecules. For instance, it has been used in the Horner-Wadsworth-Emmons reaction to produce specific sulfones, demonstrating its utility in organic synthesis processes (Enders, Berg, & Jandeleit, 2003).

- The compound has also been involved in the preparation of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, highlighting its role in racemic synthesis routes (Xiao & Bing, 2006).

Medical and Pharmaceutical Research

- It serves as a key intermediate in the synthesis of various pharmaceutical compounds, like Dabigatran etexilate, an important medication (Liu et al., 2012).

Material Science and Polymer Research

- This compound is involved in the functional modification of polymers, such as in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating its relevance in materials science (Aly & El-Mohdy, 2015).

- It also plays a role in the development of environmentally friendly polymers, as evidenced in the research on phloretic acid for the elaboration of polybenzoxazine (Trejo-Machin et al., 2017).

Catalysis and Organic Chemistry

- The compound is used in the synthesis of chiral ligands derived from abrine, which are significant in controlling enantioselectivity in organic reactions (Dai, Zhu, & Hao, 2000).

作用機序

- Z-TYR-OET primarily targets the oxytocin receptor (OTR). OTRs are expressed in both peripheral tissues (such as myometrial cells in the uterus and myoepithelial cells in the mammary gland) and the central nervous system (CNS) .

- OTRs are coupled to G proteins, leading to downstream effects. For example, muscle contraction occurs due to an increase in intracellular calcium triggered by inositol trisphosphate production via phospholipase C activation .

- Z-TYR-OET affects somatosensory and pain processing. Distinct types of oxytocin neurons (e.g., magno- and parvocellular) efficiently control acute inflammatory pain perception .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMHRCLLPAOCC-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473893 |

Source

|

| Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate | |

CAS RN |

16679-94-0 |

Source

|

| Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

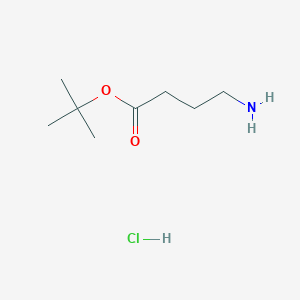

tert-Butyl 4-aminobutanoate hydrochloride

58640-01-1

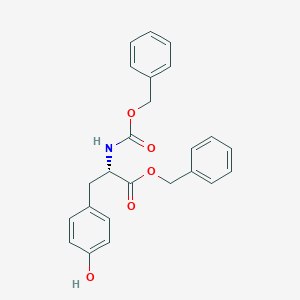

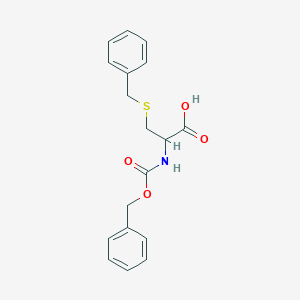

Cbz-L-Tyrosine benzyl ester

5513-40-6

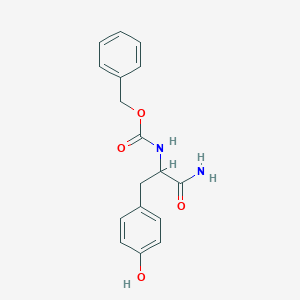

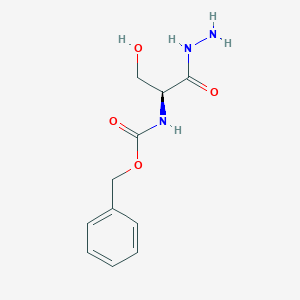

Z-Tyr-NH2

19898-39-6

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)